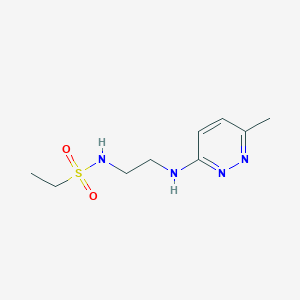

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide

Description

Properties

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O2S/c1-3-16(14,15)11-7-6-10-9-5-4-8(2)12-13-9/h4-5,11H,3,6-7H2,1-2H3,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOQNIPGXHSPBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCNC1=NN=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide typically involves multiple stepsThe reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the ethanesulfonamide group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: Researchers use it to study cellular processes and molecular interactions.

Medicine: It has potential therapeutic applications, particularly in developing new drugs for treating various diseases.

Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features and Key Differences

The compound is compared to benzothiazole-based derivatives from a European patent application (EP3 348 550A1) . Below is a structural and functional analysis:

| Feature | N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide | Patent Compounds (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide) |

|---|---|---|

| Core Heterocycle | Pyridazine (two adjacent nitrogen atoms) | Benzothiazole (fused benzene and thiazole ring with sulfur) |

| Key Substituents | - 6-methylpyridazine - Ethanesulfonamide |

- 6-Trifluoromethylbenzothiazole - Substituted acetamides (e.g., 3-methoxyphenyl, trimethoxyphenyl) |

| Functional Groups | Sulfonamide (-SO₂NH₂) | Acetamide (-NHCO-) |

| Linker | Ethylamine (-CH₂CH₂NH-) | Direct attachment of acetamide to benzothiazole |

| Electron Effects | Electron-deficient pyridazine core | Electron-withdrawing trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups |

Pharmacological Implications

- Target Selectivity : The pyridazine core may interact with enzymes requiring dual nitrogen coordination (e.g., kinases or phosphodiesterases), while benzothiazoles are often associated with anticancer or antimicrobial activity due to their planar, aromatic structure .

- Solubility and Bioavailability : The ethanesulfonamide group enhances water solubility compared to the lipophilic trifluoromethyl and methoxy substituents in patent compounds. However, the latter may improve membrane permeability.

- Metabolic Stability : The trifluoromethyl group in patent compounds confers resistance to oxidative metabolism, whereas the methylpyridazine in the target compound may undergo faster hepatic clearance.

Hypothetical Structure-Activity Relationships (SAR)

- Heterocycle Replacement : Replacing benzothiazole with pyridazine could alter binding modes to targets like tyrosine kinases or G-protein-coupled receptors (GPCRs).

- Methoxy groups in patent compounds may engage in π-π stacking or hydrogen bonding with aromatic residues in target proteins.

Research Findings and Limitations

Patent Data Analysis (EP3 348 550A1)

The patent compounds exhibit structural diversity in their acetamide substituents (e.g., 3-methoxy, trimethoxy), suggesting iterative optimization for potency or pharmacokinetics.

Predictive Insights

- Sulfonamide vs.

- Heterocycle Electronic Profiles : Pyridazine’s electron deficiency may favor interactions with electron-rich targets, whereas benzothiazole’s sulfur atom could participate in hydrophobic or van der Waals interactions.

Biological Activity

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide is a sulfonamide compound with significant potential in biological research and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is characterized by its unique structure, which includes a pyridazine ring that contributes to its biological properties. It is primarily utilized in the study of cellular processes and molecular interactions, showcasing potential therapeutic applications in various medical fields, particularly in drug development.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The compound can modulate the activity of certain enzymes and receptors, influencing various signaling pathways. This modulation can lead to effects such as:

- Inhibition of Enzyme Activity : Similar compounds have shown efficacy as enzyme inhibitors, potentially impacting metabolic pathways involved in disease processes.

- Alteration of Cellular Signaling : By binding to key proteins, this compound may disrupt or enhance signaling cascades, affecting cell proliferation and survival.

Biological Activity Data

Research has demonstrated the compound's potential in several biological contexts:

| Activity | Description |

|---|---|

| Antibacterial Properties | Exhibits activity against various bacterial strains, typical of sulfonamides. |

| Enzyme Inhibition | Potential to inhibit carbonic anhydrases, relevant for conditions like glaucoma. |

| Cell Proliferation | Influences cancer cell growth through modulation of specific pathways. |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has shown that sulfonamide compounds can effectively inhibit carbonic anhydrases. In a study assessing the inhibitory activity against human carbonic anhydrase II, this compound demonstrated significant inhibition rates, suggesting its potential for therapeutic applications in conditions like glaucoma .

- Cancer Research : In vitro studies indicated that this compound could suppress the proliferation of specific cancer cell lines through its interaction with target proteins involved in cell cycle regulation. The modulation of these pathways presents a promising avenue for cancer therapy .

- Inflammation Models : Animal studies have suggested that this compound may reduce inflammation markers in models of acute inflammation, indicating its potential utility in treating inflammatory diseases.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide | Similar structure with methanesulfonamide group | Antibacterial and enzyme inhibition |

| N-(2-((6-methylpyridazin-3-yl)amino)ethyl)pivalamide | Contains pivalamide instead of ethanesulfonamide | Varies in reactivity and selectivity |

Q & A

(Basic) What are the optimal synthetic routes for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)ethanesulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound can be synthesized via sulfonylation of the primary amine group using ethanesulfonyl chloride in the presence of a base like triethylamine (TEA) in tetrahydrofuran (THF) . Key factors include:

- Temperature: Reactions are typically conducted at 0–25°C to minimize side reactions.

- Solvent: THF is preferred due to its ability to solubilize both organic and inorganic reagents.

- Purification: Silica gel chromatography with gradients of ethyl acetate/hexanes or dichloromethane/methanol is critical for isolating high-purity products (>95%) .

Yield optimization (50–80%) depends on stoichiometric control of ethanesulfonyl chloride and slow addition to prevent overheating.

(Basic) How can researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Elucidation: Use H and C NMR to confirm sulfonamide bond formation and pyridazine ring substitution patterns . X-ray crystallography is recommended for resolving crystalline forms, as seen in related sulfonamide derivatives .

- Purity Analysis: HPLC with UV detection (λ~255 nm) and mass spectrometry (MS) validate molecular weight and purity .

- Solubility: Test in polar aprotic solvents (e.g., DMF, DMSO) and aqueous buffers at varying pH levels to assess compatibility with biological assays .

(Advanced) What strategies are effective in modifying the sulfonamide moiety to enhance biological activity?

Methodological Answer:

- Functional Group Substitution: Replace the ethanesulfonamide group with fluorinated or aryl-sulfonamide variants to improve target binding affinity .

- Bioisosteric Replacement: Introduce heterocyclic moieties (e.g., thiazole, pyrazole) to mimic sulfonamide interactions while enhancing metabolic stability .

- Activity Testing: Screen analogs using enzyme inhibition assays (e.g., kinase profiling) and compare IC values to identify structure-activity relationships (SAR) .

(Basic) How do pH and solvent polarity affect the stability and reactivity of this compound in solution?

Methodological Answer:

- pH Sensitivity: The sulfonamide group undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions. Use neutral buffers (pH 6–8) for biological assays .

- Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may promote aggregation. Add co-solvents like PEG-400 or cyclodextrins for in vivo formulations .

- Stability Studies: Monitor degradation via accelerated stability testing (40°C/75% RH) and UPLC-MS to identify breakdown products .

(Advanced) What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

Methodological Answer:

- In Vitro Models:

- Cell Viability Assays: Use MTT or CellTiter-Glo in cancer cell lines (e.g., HeLa, MCF-7) to determine IC values .

- Mechanistic Studies: Perform Western blotting to assess apoptosis markers (e.g., caspase-3) or kinase inhibition (e.g., FLT3, EGFR) .

- In Vivo Models:

- Xenograft Studies: Administer orally (10–50 mg/kg) in nude mice with tumor xenografts and monitor tumor volume via caliper measurements .

- Pharmacokinetics: Measure plasma half-life using LC-MS/MS and assess bioavailability .

(Advanced) How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Replicate experiments using identical cell lines, serum concentrations, and incubation times to minimize variability .

- Compound Purity Verification: Re-purify batches via preparative HPLC and confirm purity (>98%) before retesting .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA, principal component analysis) to compare datasets and identify confounding variables (e.g., solvent residues) .

(Advanced) What are the challenges in achieving selective enzyme/receptor targeting, and how can they be addressed?

Methodological Answer:

- Selectivity Issues: Off-target effects arise due to sulfonamide promiscuity. Solutions include:

- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding poses and modify substituents for selective interactions .

- Proteomic Profiling: Perform kinome-wide screening to identify off-target kinases and refine analog design .

- Biological Validation: Conduct competitive binding assays with known inhibitors (e.g., CBiPES for neurotransmitter receptors) to confirm specificity .

(Basic) What analytical techniques are recommended for quantifying this compound in biological matrices?

Methodological Answer:

- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) to isolate the compound from plasma/tissue homogenates .

- Quantification: Employ LC-MS/MS with multiple reaction monitoring (MRM) for high sensitivity (LOQ ~1 ng/mL). Internal standards (e.g., deuterated analogs) improve accuracy .

(Advanced) How can structural modifications improve blood-brain barrier (BBB) penetration for neurological applications?

Methodological Answer:

- Lipophilicity Optimization: Reduce polar surface area by introducing methyl or trifluoromethyl groups to enhance logP values (target ~2–3) .

- P-Glycoprotein Evasion: Replace hydrogen bond donors with bioisosteres (e.g., fluorine, chlorine) to minimize efflux .

- In Silico Prediction: Use BBB score calculators (e.g., SwissADME) to prioritize analogs .

(Advanced) What crystallographic strategies are used to study polymorphic forms of this compound?

Methodological Answer:

- Polymorph Screening: Conduct solvent-mediated crystallization trials (e.g., ethanol, acetonitrile) under controlled humidity/temperature .

- Diffraction Analysis: Resolve crystal structures via single-crystal X-ray diffraction and compare packing motifs to assess stability .

- Pharmaceutical Relevance: Correlate polymorphic forms with dissolution rates and bioavailability for formulation development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.